N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
CAS No.: 74051-11-9
Cat. No.: VC3844543
Molecular Formula: C14H20F3N
Molecular Weight: 259.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74051-11-9 |
|---|---|
| Molecular Formula | C14H20F3N |
| Molecular Weight | 259.31 g/mol |
| IUPAC Name | N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
| Standard InChI | InChI=1S/C14H20F3N/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17/h6-8,10-11H,4-5,9H2,1-3H3 |
| Standard InChI Key | HXSLLQIYINIVQP-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F |
| Canonical SMILES | CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The IUPAC name for this compound is N,N-diethyl-1-(3-(trifluoromethyl)phenyl)-2-propanamine.
Structural Features
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Phenyl core: A benzene ring substituted with a -CF₃ group at position 3.
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Ethylamine side chain: A two-carbon chain with a methyl group at the alpha position (C-2).
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Diethylamino group: Terminal nitrogen bonded to two ethyl groups.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀F₃N |
| Molecular Weight | 259.31 g/mol |
| CAS Registry Number | 74051-11-9 |
| Key Functional Groups | Trifluoromethyl, tertiary amine |
The trifluoromethyl group’s electron-withdrawing nature polarizes the aromatic ring, affecting electrophilic substitution patterns . The tertiary amine confers basicity, with a predicted pKa of ~9.5–10.5 based on analogous structures .
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via a nucleophilic substitution reaction between alpha-methyl-3-trifluoromethylphenethyl chloride and diethylamine under controlled conditions:
Reaction Scheme:
Table 2: Reaction Conditions and Yield
| Parameter | Detail |
|---|---|
| Solvent | Isopropyl alcohol |
| Temperature | 100–120°C |
| Reaction Time | 12–14 hours |
| Yield | 48–50% (reported in analogous syntheses) |
Optimization Challenges
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Steric hindrance: The alpha-methyl group reduces nucleophilic attack efficiency, necessitating prolonged reaction times .
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Purification: Distillation under reduced pressure (25 mm Hg) is required to isolate the free base, with boiling points reported at 118–120°C .
Physical and Chemical Properties
Spectroscopic Data
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¹H NMR (CDCl₃): Signals at δ 2.28 (s, 6H, N(CH₂CH₃)₂), 2.52 (d, 2H, CH₂), 2.79 (tt, 1H, CH(CH₃)), 7.27–7.51 (m, aromatic H) .
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¹³C NMR: Peaks for CF₃ (q, ~125 ppm) and quaternary carbons adjacent to the aromatic ring.
Reactivity and Stability
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Hydrolysis Resistance: The -CF₃ group resists hydrolysis under acidic conditions, unlike esters or amides .
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Cope Elimination: Analogous trifluoromethylphenethylamines undergo thermal elimination to form styrenes, with deuterium isotope effects (KIEs) studied for mechanistic insights .
Table 3: Comparative Kinetic Isotope Effects (KIEs)
| Substituent | KIE (k_H/k_D) | Temperature (°C) |
|---|---|---|
| -OCH₃ | 1.12 | 80 |
| -CF₃ | 1.25 | 120 |
| -H | 1.18 | 100 |
Data adapted from deuterium studies on related compounds .
Applications and Research Significance
Mechanistic Studies
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